molecular formula C9H10N2O B8798904 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol

2,3-Dimethylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B8798904
M. Wt: 162.19 g/mol
InChI Key: WGDXYOKSBKQFSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethylimidazo[1,2-a]pyridin-8-ol is a high-value chemical scaffold belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and presence in pharmacologically active compounds. Researchers value this heterocyclic system for its potential in drug discovery and development. Compounds within this class are frequently investigated as core structures for SHP2 inhibitors, which are a promising therapeutic target in oncology for disrupting signal transduction pathways in various cancers, including lung cancer and leukemia . Additionally, related dimethylimidazo[1,2-a]pyridine structures are explored in the development of novel fungicidal compositions for agricultural use, highlighting the broad utility of this chemotype . The physical-chemical properties of a close analog, 2,7-dimethylimidazo[1,2-a]pyridin-8-ol (CAS 381243-34-1), include a molecular formula of C9H10N2O and a molecular weight of 162.189 g/mol, providing a reference for researchers . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C9H10N2O/c1-6-7(2)11-5-3-4-8(12)9(11)10-6/h3-5,12H,1-2H3

InChI Key

WGDXYOKSBKQFSP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CC=C(C2=N1)O)C

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 2,3 Dimethylimidazo 1,2 a Pyridin 8 Ol and Its Analogues

Established Synthetic Strategies for Imidazo[1,2-a]pyridine (B132010) Ring Construction

The formation of the imidazo[1,2-a]pyridine ring system is predominantly achieved through the cyclization of a 2-aminopyridine (B139424) derivative with a suitable three-carbon synthon. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

Condensation Reactions Involving 2-Aminopyridines

One of the most traditional and widely employed methods for the synthesis of imidazo[1,2-a]pyridines is the condensation of 2-aminopyridines with various carbonyl-containing compounds. This approach leverages the nucleophilicity of both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen.

The reaction between a 2-aminopyridine and an α-halocarbonyl compound, often referred to as the Tschitschibabin reaction, is a cornerstone in the synthesis of imidazo[1,2-a]pyridines. This reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the carbon bearing the halogen, forming a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.

For the specific synthesis of 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol, the required starting materials would be 2-aminopyridin-3-ol and a 3-halobutan-2-one, such as 3-bromobutan-2-one. A closely related synthesis has been reported for 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid and its ethyl ester, which were prepared by the cyclization of 2-aminopyridin-3-ol with bromopyruvic acid and ethyl bromopyruvate, respectively.

A variety of reaction conditions have been developed for this transformation, ranging from heating in a high-boiling solvent to the use of milder, base-catalyzed conditions at room temperature. The choice of solvent and base can significantly influence the reaction rate and yield.

2-Aminopyridine Derivativeα-Halocarbonyl CompoundProductConditionsYield (%)
2-Aminopyridin-3-olBromopyruvic acid8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acidAnhydrous MeOH, rt-
2-Aminopyridin-3-olEthyl bromopyruvateEthyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylateAnhydrous THF, reflux-
2-AminopyridineBromoacetaldehydeImidazo[1,2-a]pyridineSealed tube, 150-200 °CModerate
Substituted 2-aminopyridinesSubstituted phenacyl bromides2-Arylimidazo[1,2-a]pyridinesDBU, aqueous ethanol, rt65-94

The imidazo[1,2-a]pyridine scaffold can also be synthesized from 2-aminopyridines and aldehydes or ketones, typically in the presence of an oxidizing agent or a catalyst. These reactions often proceed through an initial formation of an α-haloketone in situ or via an Ortoleva-King type intermediate. For instance, the reaction of a 2-aminopyridine with an acetophenone in the presence of iodine generates an α-iodoacetophenone, which then undergoes cyclization.

Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines and ketones provides another efficient route to 2,3-disubstituted imidazo[1,2-a]pyridines. This method is compatible with a broad range of functional groups.

2-Aminopyridine DerivativeKetone/AldehydeCatalyst/ReagentProduct Scope
2-AminopyridinesAcetophenonesCuI, air (oxidant)2-Aryl-3-methylimidazo[1,2-a]pyridines
2-AminopyridinesAryl methyl ketonesI2, surfactant (SDS)2-Arylimidazo[1,2-a]pyridines
2-AminopyridinesPhenylacetophenonesCBrCl3Disubstituted 3-phenylimidazo[1,2-a]pyridines

To expand the scope of imidazo[1,2-a]pyridine synthesis, various carbonyl equivalents have been employed. Nitroolefins, for example, can react with 2-aminopyridines in the presence of a copper or iron catalyst to afford 3-substituted-2-arylimidazo[1,2-a]pyridines. In these reactions, the nitroalkene serves as a synthetic equivalent of a carbonyl compound.

Another approach involves the use of α-diazoketones, which react with 2-aminopyridines in the presence of a copper(II) triflate or rhodium(II) acetate catalyst to produce 2-substituted imidazo[1,2-a]pyridines with high selectivity and in excellent yields.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine core, offering high atom economy and operational simplicity. These reactions often generate substituted imidazo[1,2-a]pyridines with a high degree of diversity.

A notable example is the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by copper, which provides a direct route to a wide range of imidazo[1,2-a]pyridine derivatives.

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent isocyanide-based multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.comresearchgate.net This reaction involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide. mdpi.comnih.gov The GBBR is typically catalyzed by a Brønsted or Lewis acid, such as scandium triflate or ammonium chloride. mdpi.comresearchgate.netnih.gov

The reaction mechanism is believed to proceed through the formation of a Schiff base from the 2-aminopyridine and the aldehyde, which is then protonated. The isocyanide subsequently undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to form the fused imidazole (B134444) ring. This methodology provides a rapid and efficient entry to a diverse library of 3-amino-substituted imidazo[1,2-a]pyridines. mdpi.comresearchgate.net While the direct product is a 3-amino derivative, this functional group can serve as a handle for further synthetic transformations to access other analogues.

2-AminoazineAldehydeIsocyanideCatalystProduct
2-AminopyridineVarious aromatic and aliphatic aldehydesTert-butyl isocyanide, cyclohexyl isocyanide, etc.Scandium triflate, Ammonium chloride, p-Toluenesulfonic acid3-Aminoimidazo[1,2-a]pyridines
Catalyst-Free Multi-Component Protocols

Catalyst-free multi-component reactions (MCRs) represent an efficient and environmentally benign approach for the synthesis of complex molecules from simple starting materials in a single step. These reactions often proceed by the formation of multiple bonds in a domino fashion, avoiding the need for catalysts and often minimizing solvent use.

One prominent catalyst-free method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. In the context of this compound, this would involve the reaction of 3-amino-2-pyridinol with 3-bromo-2-butanone. The reaction is typically performed under neat conditions or in a high-boiling solvent at elevated temperatures. The mechanism involves the initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. A notable advantage of this method is the avoidance of metal catalysts and often even solvents, which simplifies purification and reduces environmental impact. For instance, similar reactions of 2-aminopyridines with α-bromoacetophenone have been shown to proceed efficiently at 60°C without any solvent, yielding the corresponding imidazo[1,2-a]pyridine in high yields. nih.gov

Reactant 1Reactant 2ConditionsProductYield (%)
2-Aminopyridineα-BromoacetophenoneNeat, 60°C, 20 min2-Phenylimidazo[1,2-a]pyridine91
2-Amino-5-methylpyridineα-BromoacetophenoneNeat, 60°C, 80 min7-Methyl-2-phenylimidazo[1,2-a]pyridine83
2-Aminopyridine2-BromopropiophenoneNeat, 60°C, 30 min3-Methyl-2-phenylimidazo[1,2-a]pyridine85

This table presents data for analogous catalyst-free syntheses of imidazo[1,2-a]pyridines. The synthesis of this compound via this method would require 3-amino-2-pyridinol and 3-bromo-2-butanone.

Three-Component Coupling Strategies

Three-component coupling reactions are a powerful tool in synthetic chemistry, allowing for the rapid construction of molecular complexity from three distinct starting materials. For the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established and efficient multicomponent protocol. researchgate.net This reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide.

In a hypothetical application to synthesize an analogue of the target compound, 3-amino-2-pyridinol could be reacted with acetaldehyde and an appropriate isocyanide. While often catalyzed by Lewis or Brønsted acids, metal-free versions of the GBB reaction have been developed. researchgate.net The reaction proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by a rearrangement to yield the 3-aminoimidazo[1,2-a]pyridine derivative. To obtain the desired 2,3-dimethyl substitution, a variation of this approach would be necessary, as the GBB reaction typically introduces an amino group at the 3-position.

Alternatively, other three-component strategies have been developed. For instance, a copper-catalyzed one-pot reaction of 2-aminopyridines, sulfonyl azides, and terminal ynones provides a route to polysubstituted imidazo[1,2-a]pyridines. nih.gov This method proceeds through a CuAAC/ring-cleavage process to form a highly reactive ketenimine intermediate. nih.gov

2-AminopyridineAldehyde/YnoneIsocyanide/Azide (B81097)CatalystProductYield (%)
Pyridin-2-amineBenzaldehydetert-Butyl isocyanideSc(OTf)₃3-(tert-Butylamino)-2-phenylimidazo[1,2-a]pyridineHigh
Pyridin-2-aminePhenylacetylenep-Toluenesulfonyl azideCuI2-Phenyl-3-(tosylamino)imidazo[1,2-a]pyridineModerate to Excellent

This table showcases examples of three-component reactions for the synthesis of substituted imidazo[1,2-a]pyridines, illustrating the diversity of achievable structures.

Advanced and Sustainable Synthetic Methodologies

The development of advanced and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For the synthesis of this compound and its analogues, transition metal-catalyzed reactions offer high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Syntheses

Transition metals such as copper, palladium, and iron play a pivotal role in the construction of the imidazo[1,2-a]pyridine core. These metals can catalyze a variety of transformations, including oxidative cyclizations, cross-coupling reactions, and C-H functionalizations, providing powerful tools for the synthesis of highly substituted derivatives.

Copper-Mediated Oxidative Cyclizations

Copper-catalyzed reactions are particularly prevalent in the synthesis of imidazo[1,2-a]pyridines due to the low cost and versatile reactivity of copper catalysts. Copper-mediated oxidative cyclizations often utilize air or other oxidants to facilitate the formation of the heterocyclic ring system.

A common approach involves the reaction of 2-aminopyridines with ketones. For the synthesis of this compound, 3-amino-2-pyridinol could be reacted with butan-2-one. A CuI-catalyzed aerobic oxidative synthesis has been reported for the reaction of 2-aminopyridines and acetophenones, which proceeds through a catalytic Ortoleva-King type reaction. nih.gov Another strategy involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines, which has been shown to be effective for a wide range of functional groups and provides imidazo[1,2-a]pyridines in high yields under mild conditions. nih.gov

2-Aminopyridine DerivativeKetone/Ketoxime AcetateCatalystOxidantSolventTemperature (°C)Yield (%)
2-AminopyridineAcetophenoneCuIAirDMSO12085
PyridineAcetophenone Oxime AcetateCuIAirNMP10095

This table provides examples of copper-mediated oxidative cyclizations for the synthesis of imidazo[1,2-a]pyridines.

Palladium-Catalyzed Cyclizations and Functionalizations

Palladium catalysis offers a powerful platform for the synthesis and functionalization of imidazo[1,2-a]pyridines. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, can be used to introduce substituents onto a pre-formed imidazo[1,2-a]pyridine core. More direct approaches involve palladium-catalyzed cyclization reactions.

An expeditious one-pot, ligand-free, Pd(OAc)₂-catalyzed three-component reaction for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines has been developed under microwave irradiation. nih.gov This methodology offers high efficiency and utilizes commercially available reagents. While this specific method yields diaryl products, the principles could be adapted for the synthesis of 2,3-dimethyl analogues. Furthermore, palladium-catalyzed intramolecular dehydrogenative coupling reactions have been developed for the synthesis of fused imidazo[1,2-a]pyrimidines, showcasing the utility of palladium in C-H activation strategies. nih.gov

ReactantsCatalystConditionsProductYield (%)
2-Aminopyridine, Aryl bromide, BromophenylethanonePd(OAc)₂KOAc, DMF, MW, 160°C, 1h2,3-Diarylimidazo[1,2-a]pyridineup to 84
Imidazo[1,2-a]pyrimidine, Aryl bromidePd(OAc)₂/dppfCs₂CO₃, Toluene, 110°C3-Arylimidazo[1,2-a]pyrimidineGood

This table illustrates the application of palladium catalysis in the synthesis and functionalization of the imidazo[1,2-a]pyridine scaffold.

Other Metal-Based Catalytic Systems (e.g., Iron-Catalyzed Carbosilylation)

Iron catalysis has emerged as a cost-effective and environmentally friendly alternative to catalysis with precious metals like palladium. Iron catalysts can promote a variety of transformations, including cross-coupling and C-H functionalization reactions.

An iron-catalyzed denitration reaction for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins has been reported. organic-chemistry.org This procedure is simple, inexpensive, and tolerates various functional groups. The reaction is catalyzed by FeCl₂ in DMF at 150°C. organic-chemistry.org While this method provides a route to 3-methyl substituted imidazo[1,2-a]pyridines, its direct application to the synthesis of the 2,3-dimethyl target would require a different starting material. Additionally, an FeCl₃-catalyzed three-component coupling reaction has been developed for the 3-sulfonylmethylation of imidazo[1,2-α]pyridines. rsc.org Although not a direct route to the target compound, this demonstrates the potential of iron catalysis in the functionalization of the imidazo[1,2-a]pyridine ring.

ReactantsCatalystConditionsProductYield (%)
Aminopyridine, 2-Methyl-nitroolefinFeCl₂DMF, 150°C, 7h3-Methyl-2-arylimidazo[1,2-a]pyridineModerate to Good
Imidazo[1,2-α]pyridine, Sodium sulfinate, DMAFeCl₃K₂S₂O₈, DMA:H₂O, 120°C, 4h3-Sulfonylmethylimidazo[1,2-α]pyridineGood

This table highlights the use of iron catalysis for the synthesis and functionalization of imidazo[1,2-a]pyridine derivatives.

Metal-Free and Organocatalytic Strategies

In the quest for more sustainable and cost-effective synthetic routes, metal-free and organocatalytic strategies have gained prominence. These methods circumvent the issues associated with metal catalysts, such as toxicity, cost, and contamination of the final product.

Molecular Iodine-Catalyzed Processes

Molecular iodine has emerged as an efficient and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridine scaffolds. nih.govnih.gov This approach often involves a one-pot, three-component reaction, for instance, the condensation of a 2-aminopyridine derivative, an acetophenone, and a dicarbonyl compound. nih.gov The use of iodine as a catalyst is advantageous due to its low cost, low toxicity, and operational simplicity. researchgate.netacs.org

The reaction mechanism is believed to involve the activation of a carbonyl group by iodine acting as a Lewis acid. nih.gov Studies have shown that this method can produce high yields of up to 96% in short reaction times with modest catalyst loading. nih.govnih.gov The versatility of this method has been demonstrated in the synthesis of a variety of 2,3-disubstituted imidazo[1,2-a]pyridines. rsc.org Furthermore, iodine-catalyzed protocols have been successfully applied to the synthesis of related structures like imidazo[1,2-a]pyrazines. researchgate.net

Table 1: Optimization of Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines researchgate.net
EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3I₂EtOH598
4I₂MeOH1585
5I₂Water2480
6No catalystEtOH24
Potassium Iodide/tert-Butyl Hydroperoxide Systems

The combination of potassium iodide (KI) with an oxidant like tert-butyl hydroperoxide (TBHP) represents another effective metal-free system for organic transformations, including the synthesis of imidazo[1,2-a]pyridine analogues. researchgate.net While direct synthesis of the target compound using this system is not extensively detailed in the provided context, the utility of TBHP as an oxidant in iodine-mediated reactions is well-established for the functionalization of the imidazo[1,2-a]pyridine core. acs.orgnih.gov For instance, the I₂/TBHP system has been successfully employed for the regioselective iodination of imidazo[1,2-α]pyridines at the C3 position. nih.gov This highlights the potential of iodide salts in combination with peroxides to facilitate key bond-forming reactions in the synthesis of this heterocyclic system. The active iodine species generated in situ are crucial for the transformation. researchgate.net

Dual Catalytic Systems (e.g., Flavin and Iodine)

Inspired by natural enzymatic processes, dual catalytic systems are being developed to achieve efficient and sustainable syntheses. organic-chemistry.org A notable example is the coupled use of flavin and iodine for the aerobic oxidative synthesis of imidazo[1,2-a]pyridines. organic-chemistry.orgnih.govacs.org This biomimetic approach utilizes molecular oxygen as the terminal oxidant, making it an environmentally friendly method that produces water as the only byproduct. organic-chemistry.org

This dual system facilitates the aerobic oxidative C-N bond formation required for the construction of the imidazo[1,2-a]pyridine ring. organic-chemistry.orgnih.gov The methodology has been successfully applied to the synthesis of various imidazo[1,2-a]pyridines from aminopyridines and ketones, achieving high yields. organic-chemistry.org Furthermore, the versatility of this catalytic system has been demonstrated in a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. nih.govacs.org

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. This includes the use of alternative energy sources like microwaves and ultrasound to enhance reaction rates and reduce energy consumption.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. mdpi.comnih.gov In the context of imidazo[1,2-a]pyridine synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields. rsc.orgmdpi.com One-pot, three-component reactions catalyzed by molecular iodine under microwave irradiation have been reported for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridine derivatives with good to very good yields. rsc.org The key advantages of this methodology include being metal-free, having short reaction times, and producing no harmful by-products. rsc.org The efficiency of MAOS has also been demonstrated in the synthesis of related imidazo[1,5-a]pyridine scaffolds. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-1,2,3-triazoles mdpi.com
EntryConditionsTimeYield (%)
1NH₄Cl, Conventional, rt16 h82
2NH₄Cl, Conventional, 60 °C8 h83
3NH₄Cl, Microwave30 min89
Ultrasonication-Enhanced Protocols

Ultrasonication is another green chemistry technique that utilizes sound waves to accelerate chemical reactions. nih.gov Ultrasound-assisted synthesis has been successfully applied to the synthesis of imidazo[1,2-a]pyridine scaffolds, often in conjunction with iodine catalysis. nih.govnih.gov This approach offers several benefits, including higher product yields (up to 96%), shorter reaction times, and modest catalyst loading. nih.govnih.gov The use of water as a solvent under aerobic conditions further enhances the green credentials of this protocol. nih.gov Furthermore, ultrasonication has been effectively used for the functionalization of the imidazo[1,2-a]pyridine ring, such as in the oxidative iodination at the C3 position using molecular iodine and TBHP. acs.orgnih.gov This method significantly improves reaction efficiency and rate compared to conventional heating. nih.gov

Solvent-Free and Aqueous Medium Reactions

In the pursuit of greener and more efficient chemical processes, significant efforts have been directed towards minimizing or eliminating the use of volatile and hazardous organic solvents. Solvent-free and aqueous-based synthetic methods for imidazo[1,2-a]pyridines have emerged as promising alternatives.

One notable solvent-free approach involves the microwave-assisted condensation of 2-aminopyridines with α-bromoketones. This method is characterized by its rapid reaction times, clean reaction profiles, high yields, and simple work-up procedures, making it an environmentally benign option. The reaction proceeds by mixing the reactants and exposing them to microwave irradiation, which provides efficient and uniform heating.

Aqueous-based syntheses have also been developed, offering an even more environmentally friendly route. For instance, the reaction of 2-aminopyridines with phenacyl bromides can be carried out in water in the presence of magnesium oxide (MgO) at room temperature. This method is lauded for its mild conditions, short reaction times, and high yields. Another innovative aqueous approach involves the sodium hydroxide (NaOH)-promoted cycloisomerization of N-propargylpyridiniums under ambient conditions, which can provide quantitative yields within minutes on a gram scale. This rapid and efficient method highlights the potential of water as a viable solvent for the synthesis of this important heterocyclic system.

Table 1: Examples of Solvent-Free and Aqueous Medium Syntheses of Imidazo[1,2-a]pyridine Analogues To create an interactive data table, copy and paste the following data into a spreadsheet or data visualization tool.

Entry Reactants Conditions Product Yield (%)
1 2-Aminopyridine, α-Bromoacetophenone Microwave, 60°C, 20 min, solvent-free 2-Phenylimidazo[1,2-a]pyridine 91
2 2-Aminopyridine, 4-Chlorophenacyl bromide, MgO Water, Room Temperature, 2-3 h 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 92
3 N-Propargylpyridinium bromide, NaOH Water, Ambient Temperature Imidazo[1,2-a]pyridine Quantitative
Mechanochemical Synthesis

Mechanochemistry, which involves chemical transformations induced by mechanical energy, offers a solvent-free and often more sustainable alternative to traditional solution-phase synthesis. This technique, typically employing ball milling or grinding, can lead to the formation of products with high efficiency and reduced waste.

The synthesis of imidazo[1,2-a]pyridine analogues has been successfully demonstrated using mechanochemical methods. For example, the reaction between 2-aminopyridine and 2-bromoacetophenone can be carried out by manual grinding in a mortar and pestle or by using a vortex mixer with steel spheres. These methods proceed without the need for a solvent, and the desired product can be obtained in good yields after a simple work-up procedure. The efficiency of the reaction can be influenced by the grinding time and the specific mechanical agitation method used.

Table 2: Mechanochemical Synthesis of a 2-Phenylimidazo[1,2-a]pyridine Analogue To create an interactive data table, copy and paste the following data into a spreadsheet or data visualization tool.

Entry Reactants Conditions Product Yield (%)
1 2-Aminopyridine, 2-Bromoacetophenone Manual Grinding, 30 min 2-Phenylimidazo[1,2-a]pyridine 77
2 2-Aminopyridine, 2-Bromoacetophenone Vortex Mixing, 700 rpm, 10 min 2-Phenylimidazo[1,2-a]pyridine Not specified
Continuous Flow Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reproducibility, and facile scalability. In a continuous flow setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

The synthesis of functionalized imidazo[1,2-a]pyridines has been adapted to continuous flow systems. For instance, a multi-step continuous flow process has been developed for the synthesis of imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles. This process involves the initial formation of an imidazo[1,2-a]pyridine-2-carboxylic acid in a heated microreactor. The subsequent reaction steps are then carried out in-line without the need for isolation of intermediates. This approach allows for the rapid and efficient production of complex molecules. The use of microreactors enables precise control over reaction parameters such as temperature and residence time, leading to high yields and purity of the final products.

Table 3: Example of a Continuous Flow Synthesis Step for an Imidazo[1,2-a]pyridine Intermediate To create an interactive data table, copy and paste the following data into a spreadsheet or data visualization tool.

Reactants Conditions Product Throughput
2-Aminopyridine-3-carboxylic acid, Ethyl bromopyruvate 1000 µL glass chip reactor, 100°C Imidazo[1,2-a]pyridine-2-carboxylic acid ~0.5 g/h (of final product)

Derivatization and Functionalization Strategies Post-Core Formation

Following the successful synthesis of the imidazo[1,2-a]pyridine core, further derivatization is often necessary to access a wider range of analogues with diverse properties. Electrophilic aromatic substitution and C-H functionalization are two key strategies for introducing new functional groups onto the heterocyclic scaffold.

Electrophilic Aromatic Substitution Reactions

The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of this reaction is governed by the electronic properties of the bicyclic system. The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. In contrast, the imidazole ring is more electron-rich.

Theoretical and experimental studies have shown that electrophilic substitution on the imidazo[1,2-a]pyridine core preferentially occurs at the C3 position. This is because the intermediate carbocation formed upon attack at C3 is more stable, as the positive charge can be delocalized without placing it on the nitrogen atom of the pyridine ring. Common electrophilic substitution reactions such as halogenation and nitration have been shown to yield the corresponding 3-substituted imidazo[1,2-a]pyridines.

C-H Functionalization Approaches

Direct C-H functionalization has become a powerful tool in organic synthesis, as it allows for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. quora.com This approach is highly atom-economical and can significantly shorten synthetic routes. study.com

For the imidazo[1,2-a]pyridine scaffold, C-H functionalization predominantly occurs at the electron-rich C3 position. quora.com A variety of transformations have been developed, including alkylations, arylations, and the introduction of heteroatom-containing groups. These reactions are often mediated by transition metal catalysts or can proceed under metal-free conditions. quora.com For example, the aza-Friedel-Crafts reaction of imidazo[1,2-a]pyridines with aldehydes and amines, catalyzed by a Lewis acid such as Y(OTf)₃, provides a route to C3-alkylated derivatives.

Table 4: Examples of C-H Functionalization of Imidazo[1,2-a]pyridine Analogues To create an interactive data table, copy and paste the following data into a spreadsheet or data visualization tool.

Entry Imidazo[1,2-a]pyridine Analogue Reaction Conditions Product Yield (%)
1 2-Phenylimidazo[1,2-a]pyridine Aza-Friedel-Crafts with p-tolualdehyde and morpholine Y(OTf)₃, Toluene, 110°C, 12h 3-((4-Methylphenyl)(morpholino)methyl)-2-phenylimidazo[1,2-a]pyridine 92
2 Imidazo[1,2-a]pyridine Perfluoroalkylation with perfluoroalkyl iodides Visible light, room temperature 3-Perfluoroalkylimidazo[1,2-a]pyridine Moderate to excellent

In recent years, visible light photoredox catalysis has emerged as a mild and sustainable method for promoting a wide range of organic transformations, including C-H functionalization. study.com This approach utilizes the energy of visible light to generate reactive radical intermediates from stable precursors.

The C-H functionalization of imidazo[1,2-a]pyridines has been extensively studied under visible light-induced conditions. study.com These reactions often proceed at room temperature and with high regioselectivity for the C3 position. A variety of functional groups can be introduced, including alkyl, perfluoroalkyl, and alkoxycarbonyl groups. For instance, the visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved at room temperature, providing access to valuable fluorinated analogues. study.com Similarly, the C3-alkoxycarbonylation of imidazo[1,2-a]pyridines can be accomplished using a photocatalyst like Rose Bengal under blue LED illumination. study.com

Table 5: Examples of Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridine Analogues To create an interactive data table, copy and paste the following data into a spreadsheet or data visualization tool.

Entry Imidazo[1,2-a]pyridine Analogue Functionalization Photocatalyst/Conditions Product Yield (%)
1 Imidazo[1,2-a]pyridine Perfluoroalkylation with Rf-I Visible light, room temperature 3-Perfluoroalkylimidazo[1,2-a]pyridine Moderate to excellent
2 Imidazo[1,2-a]pyridine Alkoxycarbonylation with carbazates Rose Bengal, (NH₄)₂S₂O₈, blue LED, room temperature 3-Alkoxycarbonylimidazo[1,2-a]pyridine Good
3 Imidazo[1,2-a]pyridines Oxidative cross-dehydrogenative coupling with N-phenyltetrahydroisoquinoline Rose Bengal, aerobic, visible light 3-Aminoalkylated imidazo[1,2-a]pyridine Not specified
Regioselective C-H Functionalization at Various Positions (e.g., C3)

The direct functionalization of carbon-hydrogen (C-H) bonds in the imidazo[1,2-a]pyridine scaffold represents a powerful and atom-economical strategy for molecular diversification. The C3 position, in particular, is often targeted due to its electron-rich character, making it susceptible to attack by electrophiles and radicals. researchgate.net A variety of methods, including those that are metal-catalyzed and metal-free, have been developed to achieve regioselective C-H functionalization at this and other positions. researchgate.net

Recent advancements have focused on environmentally benign approaches such as visible-light-induced reactions and electrochemical synthesis. researchgate.netnih.gov For instance, visible light-promoted protocols have been successfully employed for C3-cyanomethylation, C3-aminoalkylation, C3-amination, and C3-sulfenylation of imidazo[1,2-a]pyridines. nih.gov Transition-metal-free strategies have also gained considerable traction, offering alternatives to traditional metal-catalyzed reactions. researchgate.net Furthermore, multicomponent reactions (MCRs) have emerged as robust tools for the rapid synthesis of complex libraries of C3-functionalized imidazo[1,2-a]pyridines. nih.gov One such example is a decarboxylative, Petasis-like three-component reaction that functionalizes the C3 position. nih.gov

While the C3 position is the most commonly functionalized, methods for derivatization at other positions, such as C5, have also been explored, albeit to a lesser extent. nih.gov The development of these regioselective C-H functionalization techniques provides a versatile toolkit for chemists to modify the imidazo[1,2-a]pyridine core and synthesize novel analogues with potential biological activities.

Introduction of Specific Functional Groups (e.g., Carboxamide, Thio, Phosphonyl)

The introduction of specific functional groups onto the imidazo[1,2-a]pyridine scaffold is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules.

Carboxamide Group: The carboxamide moiety is a key functional group in many biologically active compounds. Palladium-catalyzed carbonylation has been utilized for the first time to introduce the carboxamide group at the 6 or 8-positions of the imidazo[1,2-a]pyridine ring. nih.gov This method employs a recyclable palladium catalyst immobilized on a supported ionic liquid phase, efficiently converting 6- or 8-iodo derivatives into the corresponding amides. nih.gov Notably, in the case of 6-iodo derivatives, the reaction conditions can be tuned to selectively produce either amides or α-ketoamides. nih.gov

Thio Group: The incorporation of sulfur-containing functionalities can significantly impact the biological activity of imidazo[1,2-a]pyridines. Methods for the direct sulfenylation of the C3 position have been developed using various sulfenylating agents such as disulfides, thiols, sulfenyl chlorides, sulfinates, and sulfonyl hydrazines. researchgate.netnih.gov For example, phenyliodine bis(trifluoroacetate) can promote the oxidative intermolecular C-S cross-coupling of imidazopyridines with aryl thiols. researchgate.net Another approach involves the use of N-chlorosuccinimide (NCS) for the direct sulfenylation of 2-aryl substituted imidazo[1,2-a]pyridines with aryl and alkyl thiols. researchgate.net

Phosphonyl Group: Phosphonylated imidazo[1,2-a]pyridines are of interest for their potential biological applications. A catalyst-free, one-step method for the synthesis of 2-phosphonylated imidazo[1,2-a]pyridines has been developed through the C-N coupling of chloroethynylphosphonates with commercially available N-unsubstituted 2-aminopyridines. researchgate.net This reaction proceeds with high chemo- and regioselectivity. researchgate.net Additionally, 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids have been synthesized and evaluated as potential inhibitors of Rab geranylgeranyl transferase. frontiersin.org

Late-Stage Diversification Methodologies

Late-stage diversification is a powerful strategy in drug discovery that involves modifying a complex molecular scaffold in the final steps of a synthetic sequence. nih.gov This approach allows for the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships. The direct transformation of C-H bonds to C-X bonds (where X can be carbon, sulfur, phosphorus, etc.) is a key enabling technology for late-stage functionalization of heterocycles like imidazo[1,2-a]pyridine. researchgate.net The development of highly efficient and scalable synthetic routes to the core scaffold is crucial for the success of late-stage diversification efforts. nih.gov These strategies can provide access to compounds that would be difficult to prepare otherwise and enable the synthesis of complex molecules with diverse substitution patterns. nih.gov

Synthesis of Hybrid Molecules Incorporating this compound Moieties

The synthesis of hybrid molecules that incorporate the this compound moiety with other pharmacophoric scaffolds is a promising strategy for the development of new therapeutic agents.

Imidazo[1,2-a]pyridine-Tethered Pyrazolines

Pyrazolines are five-membered heterocyclic compounds known for a wide range of biological activities. Hybrid molecules combining the imidazo[1,2-a]pyridine and pyrazoline scaffolds have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. The synthesis typically involves a Claisen-Schmidt condensation of 2-aryl imidazo[1,2-a]pyridine carbaldehydes with substituted acetophenones to afford chalcones. These chalcones are then cyclized with phenyl hydrazine to yield the desired pyrazolyl imidazo[1,2-a]pyridines. Another approach involves a one-pot multicomponent assembly of pyrazolecarbaldehydes, 2-aminoazines, and isonitriles, catalyzed by La(OTf)3, to produce highly fluorescent pyrazole-tethered imidazo[1,2-a]azines. researchgate.net

Imidazo[1,2-a]pyridine-Containing Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides. A synthetic approach to imidazo[1,2-a]pyridine-containing peptidomimetics has been developed using a tandem Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reaction sequence. beilstein-journals.orgnih.gov This method allows for the introduction of four diversity points from readily available starting materials, leading to a library of peptidomimetics with a substituted imidazo[1,2-a]pyridine fragment. nih.govnih.gov The synthesis involves the preparation of an imidazo[1,2-a]pyridine-containing heterocyclic acid via the GBB reaction, which is then used as the acid component in the subsequent Ugi reaction. nih.gov

Bis-Heterocyclic Compound Synthesis

The synthesis of bis-heterocyclic compounds, where two heterocyclic rings are linked together, can lead to molecules with enhanced or novel biological properties. A series of fused bis-heterocycles containing an imidazo[1,2-a]pyridine moiety bound to a quinoline ring has been synthesized using a microwave-assisted Groebke-Blackburn-Bienaymé reaction (GBBR). mdpi.comresearchgate.net This multicomponent reaction provides an efficient method for constructing these complex molecular architectures. mdpi.com Another example involves the synthesis of a series of bis-heterocycles containing a thieno[2,3-b]thiophene base unit linked to other heterocyclic systems. nih.gov

Mechanistic Investigations of Reactions Involving 2,3 Dimethylimidazo 1,2 a Pyridin 8 Ol Precursors and Derivatives

Elucidation of Reaction Pathways and Intermediates

The formation of the imidazo[1,2-a]pyridine (B132010) ring system can be achieved through various synthetic strategies, each with a distinct mechanistic pathway. Key among these are cyclization reactions, oxidative coupling, and cascade processes, where the precise sequence of bond formations and the nature of intermediates have been subjects of detailed study.

Detailed Mechanistic Studies of Cyclization Reactions

The construction of the imidazo[1,2-a]pyridine core predominantly relies on the cyclization of 2-aminopyridine (B139424) derivatives with various coupling partners. Several key mechanistic pathways have been proposed and investigated.

One of the most versatile methods is the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component condensation of a 2-aminoazine, an aldehyde, and an isocyanide. beilstein-journals.orgnih.gov The generally accepted mechanism begins with the acid-catalyzed formation of an imine from the 2-aminopyridine and the aldehyde. acs.org This is followed by the nucleophilic attack of the isocyanide on the iminium ion, generating a nitrilium intermediate. The final step involves an intramolecular [5+1] cyclization, where the endocyclic nitrogen of the pyridine (B92270) ring attacks the nitrilium ion, leading to the fused heterocyclic system after tautomerization. nih.govacs.org

Catalyst-free cyclization has also been explored. For instance, the reaction of 2-aminopyridine with phosphorylated alkynes is thought to proceed via an initial attack of the pyridine nitrogen atom on the triple bond, followed by hydrogen chloride cleavage and subsequent ring closure. acs.org Similarly, classic syntheses involving α-halogenocarbonyl compounds proceed via an initial SN2 reaction where the endocyclic nitrogen of 2-aminopyridine attacks the α-carbon, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-a]pyridine ring. acs.org

In copper-catalyzed syntheses , such as the reaction of aminopyridines with nitroolefins using air as an oxidant, a plausible mechanism involves an initial Michael addition of the aminopyridine to the nitroolefin. organic-chemistry.org This is followed by the formation of a radical cation, hydrogen abstraction, and finally, an intramolecular nucleophilic addition to complete the cyclization. organic-chemistry.org

Insights into Oxidative Coupling and Cascade Processes

Oxidative and cascade reactions provide efficient routes to functionalized imidazo[1,2-a]pyridines by forming multiple bonds in a single operation. These processes often involve C-H functionalization, a powerful tool for molecular construction.

Aerobic oxidative C-N bond formation is a key process, often catalyzed by metals like copper or a combination of catalysts such as flavin and iodine. organic-chemistry.org A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is proposed to proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org In other copper-catalyzed dehydrogenative cyclizations, an oxime ester can react with pyridine, with the copper catalyst facilitating the oxidative C-H/N-H annulation to form the fused ring system. nih.gov

Cascade reactions can involve a sequence of distinct transformations. For example, a reaction of imidazo[1,2-a]pyridines with coumarin-3-carboxylic acids initiates a domino sequence of Michael addition, decarboxylation, oxidation, and annulation. nih.gov Another powerful method is the tandem cyclization/oxidative halogenation, where a pyrazolo[1,5-a]pyrimidine core is first formed through cyclocondensation, followed by in-situ oxidative halogenation. rsc.org This suggests that similar cascade functionalizations are feasible on the imidazo[1,2-a]pyridine scaffold. A proposed mechanism for a three-component cascade to construct a pyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6-one skeleton involves initial Kornblum oxidation of an acetophenone, followed by condensation and cyclization. beilstein-journals.org

Role of Catalysts and Reagents in Reaction Mechanisms

Catalysts and reagents play a pivotal role in directing the course of reactions, activating substrates, and enabling specific bond formations under mild conditions.

Metal Catalysts:

Copper (Cu): Copper salts like CuBr and CuI are widely used. In aerobic oxidations, Cu(I) is essential for activating molecular oxygen and facilitating the dehydrogenative coupling steps. organic-chemistry.orgnih.gov In the synthesis from 2-aminopyridines and terminal ynones, a copper catalyst facilitates a CuAAC/ring-cleavage process to form a highly reactive α-acyl-N-sulfonyl ketenimine intermediate. rsc.org

Lewis Acids: Scandium(III) triflate (Sc(OTf)₃) and Ytterbium(III) triflate (Yb(OTf)₃) are effective Lewis acid catalysts, particularly in the GBB reaction. beilstein-journals.orgbeilstein-journals.org They activate the aldehyde component towards nucleophilic attack by the aminopyridine, thereby accelerating imine formation, which is often the rate-determining step.

Non-Metal Catalysts and Reagents:

Iodine (I₂): Molecular iodine can act as a mild Lewis acid catalyst. In some syntheses, it is proposed to activate N-O bonds in oxime esters, generating reactive iminyl radicals that couple with pyridines. acs.org In other multicomponent reactions, iodine facilitates the in situ generation of phenylglyoxal from acetophenone, which then undergoes condensation and cyclization. acs.orgnih.gov

Oxidizing Agents: Potassium persulfate (K₂S₂O₈) is used to promote tandem cyclization and oxidative halogenation reactions. rsc.org Air or molecular oxygen is often used as a green and inexpensive terminal oxidant in many copper-catalyzed aerobic dehydrogenative cyclizations. organic-chemistry.org

Bases: Bases like potassium carbonate are often used in classical cyclizations with α-haloketones to neutralize the HBr generated during the reaction, thereby driving the reaction to completion. acs.org

Interactive Table: Catalysts/Reagents and Their Mechanistic Roles in Imidazo[1,2-a]pyridine Synthesis
Catalyst/ReagentReaction TypeProposed Mechanistic Role
Copper (I) Salts (e.g., CuBr, CuI) Aerobic Dehydrogenative CyclizationActivates O₂; facilitates oxidative C-H/N-H annulation. organic-chemistry.orgnih.gov
Scandium(III) Triflate (Sc(OTf)₃) Groebke-Blackburn-BienayméLewis acid; activates aldehyde for imine formation. beilstein-journals.org
Molecular Iodine (I₂) Multicomponent CondensationLewis acid; promotes in situ generation of electrophilic intermediates (e.g., phenylglyoxal). nih.gov
Potassium Persulfate (K₂S₂O₈) Oxidative HalogenationOxidant; facilitates the oxidation of halide ions for electrophilic halogenation. rsc.org
Air (O₂) / Oxygen Aerobic OxidationTerminal oxidant in metal-catalyzed dehydrogenative couplings. organic-chemistry.org

Theoretical Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for dissecting complex reaction mechanisms at a molecular level. These methods allow for the characterization of reaction pathways, transition states, and intermediates that may be too transient to observe experimentally.

Potential Energy Surface (PES) Mapping and Transition State Characterization

While detailed potential energy surface maps for the synthesis of 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol are not extensively documented, DFT calculations have been applied to elucidate the mechanisms of forming the core imidazo[1,2-a]pyridine and related structures. Such studies involve optimizing the geometries of reactants, intermediates, transition states, and products.

For instance, DFT studies on the GBB reaction mechanism have helped to corroborate the proposed pathway involving imine formation, isocyanide addition to form a nitrilium ion, and subsequent intramolecular cyclization. acs.org Computational investigations into related reactions have identified plausible mechanistic pathways by comparing the energy barriers of different routes. A DFT study on a spirocyclization reaction involving an imidazo[1,2-a]pyridine precursor identified two competing pathways—intramolecular nucleophilic C-addition versus N-addition—by calculating the energetics of the respective intermediates and transition states. beilstein-journals.org

DFT calculations are also used to analyze the electronic properties of the synthesized molecules. Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Molecular Electrostatic Potential (MEP) maps, are calculated to understand the reactivity and stability of the imidazo[1,2-a]pyridine derivatives. nih.govnih.govresearchgate.net

Reaction Path Analysis

Advanced computational methods like Reaction Path Hamiltonian or the United Reaction Valley Approach provide a more detailed picture of the reaction coordinate beyond simple transition state theory. These analyses can reveal intricate details about the dynamics of bond breaking and formation along the reaction pathway.

Although specific applications of these sophisticated path analyses to the synthesis of this compound are not widely reported in the literature, the foundational calculations required for such studies are common. DFT methods, such as B3LYP with basis sets like 6-311G++(d,p), are routinely used to optimize geometries and perform frequency calculations to confirm that identified transition states are first-order saddle points on the potential energy surface, connecting reactants to products. nih.govnih.gov These foundational steps are prerequisites for any detailed reaction path analysis, suggesting that the tools are available for deeper computational investigation into the synthesis of this important class of compounds.

Computational Validation of Experimental Mechanistic Hypotheses

In the study of reaction mechanisms involving this compound and its analogs, computational chemistry has emerged as a powerful tool to validate and refine hypotheses derived from experimental observations. Density Functional Theory (DFT) is a predominant method employed for these theoretical investigations, offering insights into the energetics and geometries of reactants, intermediates, transition states, and products. These computational studies are crucial for building a complete picture of the reaction pathway at a molecular level.

A significant example of this approach is the computational analysis of the synthesis of hydroxylated imidazo[1,2-a]pyridine derivatives, which share the core heterocyclic system with this compound. Theoretical studies have been conducted to elucidate the mechanism of the Ortoleva-King reaction, a common method for synthesizing this class of compounds. These investigations often involve the calculation of the full reaction mechanism, including the relative Gibbs free energies of all species along the reaction coordinate. researchgate.netd-nb.info

For instance, the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine has been computationally modeled to understand the intricacies of the reaction pathway. The calculations reveal the energetic favorability of the proposed steps and can identify the rate-determining step of the reaction. The mechanism typically begins with the formation of an α-iodoketone intermediate. researchgate.net Computational models can calculate the kinetic cost of this step, providing a quantitative measure of its feasibility. researchgate.net

Subsequent steps in the proposed mechanism, including the nucleophilic attack of the pyridine nitrogen, cyclization, and final aromatization, are also modeled. The calculated energy barriers for each transition state and the relative stability of each intermediate provide strong evidence for or against a proposed mechanistic pathway. researchgate.netd-nb.info

One of the key advantages of computational validation is the ability to explore alternative reaction pathways and the formation of byproducts. For example, in syntheses involving iodine, the formation of iodinated side products is a common experimental observation. Computational studies can unravel the mechanism leading to these byproducts and calculate the energy barriers for their formation. researchgate.net This information is invaluable for optimizing reaction conditions to favor the desired product. researchgate.net

The data generated from these computational studies are often presented in the form of reaction energy profiles and data tables summarizing the calculated energies.

Table 1: Calculated Relative Gibbs Free Energies for the Formation of an Imidazo[1,2-a]pyridine Derivative

StepSpeciesRelative Gibbs Energy (kcal/mol)
1Reactants (2-aminopyridine + α-iodoketone)0.0
2Transition State 1 (TS-AB)+35.2
3Intermediate CNot specified
4Transition State 2 (TS-FG)+27.8
5Product (Imidazo[1,2-a]pyridine)Not specified
6Intermediate E (leading to byproduct)-64.8
7Transition State 3 (TS-D1E1)+34.8

This table is based on data from a computational study on the synthesis of 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine and serves as an illustrative example of the type of data generated in these studies. researchgate.net

Furthermore, DFT calculations are used to investigate the structural and electronic properties of the molecules involved. Parameters such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and natural bond orbital (NBO) charges are analyzed to understand the reactivity and stability of the compounds. nih.gov These theoretical calculations provide a deeper understanding of the underlying principles governing the reaction mechanism.

Advanced Applications of 2,3 Dimethylimidazo 1,2 a Pyridin 8 Ol Derivatives in Contemporary Research

Contribution to Material Science and Optoelectronics

The inherent photophysical properties of the imidazo[1,2-a]pyridine (B132010) core make its derivatives highly attractive for applications in material science and optoelectronics. rsc.orgijrpr.com The π-conjugated bicyclic structure often results in strong fluorescence emissions with excellent quantum yields. ijrpr.com These luminescent properties are tunable through chemical modification, where the introduction of different substituents can alter emission wavelengths and intensities. ijrpr.comresearchgate.net Electron-donating groups, in particular, have been shown to enhance the luminescence performance of these compounds. researchgate.net This adaptability makes them prime candidates for the development of novel functional materials.

Development as Components in Organic Light-Emitting Diodes (OLEDs)

The strong, tunable fluorescence of imidazo[1,2-a]pyridine derivatives makes them promising materials for use in Organic Light-Emitting Diodes (OLEDs). ijrpr.com The efficiency of an OLED device is heavily dependent on the luminescent properties of the organic materials used in its emissive layer. Compounds with high fluorescence quantum yields are essential for creating bright and energy-efficient displays. While research is ongoing, the fundamental characteristics of the imidazo[1,2-a]pyridine scaffold are well-suited for this purpose. For instance, a related compound from the imidazopyrimidine family has been successfully utilized in the electron transport layer of an OLED, demonstrating the utility of this class of heterocycles in optoelectronic devices. nih.gov The ability to modify the chemical structure to fine-tune the emission color from the violet-blue region to other parts of the spectrum further enhances their potential for full-color display applications. ijrpr.com

Design of Fluorescent Probes and Chemosensors

One of the most developed applications for imidazo[1,2-a]pyridine derivatives is in the creation of fluorescent probes and chemosensors for detecting various analytes, particularly metal ions. nih.gov These sensors are designed to exhibit a change in their fluorescence properties—either turning "on" (fluorescence enhancement) or "off" (fluorescence quenching)—upon binding with a specific target. rsc.org

Researchers have successfully synthesized imidazo[1,2-a]pyridine-based probes that are highly selective for trivalent cations such as Al³⁺, Fe³⁺, and Cr³⁺, as well as divalent ions like Zn²⁺ and Hg²⁺. rsc.orgnih.govnih.gov The mechanism often involves a process of chelation-induced fluorescence, where the non-fluorescent probe molecule becomes fluorescent after its donor atoms (typically nitrogen and oxygen) bind to the metal ion, leading to a more rigid and coplanar structure that favors emission. nih.gov These probes have shown high sensitivity, with limits of detection reaching the parts-per-billion (ppb) range, and have been used to detect metal ions in aqueous solutions and even within living cells. rsc.orgnih.govrsc.org

Table 1: Imidazo[1,2-a]pyridine Derivatives as Fluorescent Chemosensors
Derivative ClassTarget AnalyteFluorescence ResponseLimit of Detection (LOD)Reference
Fused Imidazopyridine ScaffoldFe³⁺Turn-on4.0 ppb rsc.orgnih.gov
Fused Imidazopyridine ScaffoldHg²⁺Turn-off1.0 ppb rsc.orgnih.gov
Xanthene-functionalized Imidazo[1,2-a]pyridineHg²⁺Turn-onNot specified rsc.org
Imidazo[1,2-a]pyridine with N, O donorsAl³⁺, Fe³⁺, Cr³⁺Turn-on (Chelation-induced)Not specified nih.gov
Imidazo[1,2-a]pyridine with two N donorsZn²⁺Turn-on (Chelation-induced)Not specified nih.gov

Applications as Laser Dyes

Materials capable of acting as laser dyes require specific photophysical properties, including high fluorescence quantum yields, good photostability, and a large Stokes shift (the difference between the absorption and emission maxima). Certain 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine-based dyes that exhibit excited-state intramolecular proton transfer (ESIPT) have been identified as highly appealing candidates for laser dye applications. tandfonline.com The significant Stokes shift observed in these molecules helps to prevent re-absorption of the emitted light, which is a crucial feature for efficient laser operation. tandfonline.com The tunability of their optical properties through synthetic modification allows for the development of dyes that can operate at different wavelengths. researchgate.net

Role in Agrochemical Research and Development

Beyond material science, imidazo[1,2-a]pyridine derivatives have been investigated for their potential use in agriculture as active ingredients in herbicides and fungicides. oup.comacs.orgmdpi.com The wide range of biological activities associated with this scaffold, including antibacterial and antifungal properties, has prompted its exploration for crop protection. nih.govresearchgate.net

In herbicidal research, specific derivatives have demonstrated significant phytotoxicity against common weeds. For example, a series of phenoxypropionic acid derivatives featuring an imidazo[1,2-a]pyridine moiety was synthesized and tested for herbicidal activity. oup.com Researchers found that substitutions at specific positions, such as a cyano group at the 3-position and a chlorine atom at the 6-position, greatly enhanced activity against gramineous weeds, with one compound showing efficacy comparable to a commercial herbicide. oup.com Other studies have explored different derivatives for the control of weeds like Bidens pilosa, establishing structure-activity relationships that link specific chemical features to phytotoxic outcomes. acs.org

The antifungal properties of this chemical class are also well-documented. researchgate.netscirp.orgresearchgate.net Various imidazo[1,2-a]pyridine derivatives have been synthesized and shown to be effective against a range of phytopathogenic fungi, which are responsible for many plant diseases. researchgate.netnih.gov This suggests their potential for development into new fungicides to protect crops from fungal infections. beilstein-journals.org

Table 2: Agrochemical Applications of Imidazo[1,2-a]pyridine Derivatives
Derivative ClassApplicationTarget OrganismKey FindingsReference
Phenoxypropionic acid derivativesHerbicideGramineous weedsActivity comparable to commercial herbicide fluazifop-butyl. oup.com
(Amino)imidazo[1,2-a]pyridinesHerbicideBidens pilosa, Urochloa decumbensHalide substitution on the imidazo (B10784944) ring favored inhibition. acs.org
3-Imidazo[1,2-a]pyridinyl-1-arylpropenonesFungicideCandida albicans (resistant strain)Four derivatives showed significant activity with low MICs. scirp.org
General imidazo[1,2-a]pyridinesFungicidePhytopathogenic fungiBroad-spectrum antifungal activities were observed in vitro. researchgate.net

Utilization as Versatile Chemical Probes and Building Blocks

The imidazo[1,2-a]pyridine framework is not only functional in its final form but also serves as a highly versatile building block in synthetic organic chemistry. mdpi.com Its stable aromatic core can be readily synthesized and subsequently modified through various chemical reactions, making it a valuable starting point for constructing more complex molecules. rsc.orgorganic-chemistry.org

Synthesis of Complex Heterocyclic Architectures

The utility of the imidazo[1,2-a]pyridine scaffold is evident in its use for synthesizing complex, multi-functional molecules. It is a key component in tandem and multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

A notable example is the use of imidazo[1,2-a]pyridine derivatives in a tandem sequence involving the Groebke–Blackburn–Bienaymé (GBB) reaction followed by the Ugi four-component reaction. beilstein-journals.org In this strategy, the imidazo[1,2-a]pyridine core is first formed and functionalized with a carboxylic acid group. This product then serves as the acid component in a subsequent Ugi reaction, allowing for the attachment of a peptidomimetic moiety. This approach efficiently combines the pharmacophoric imidazo[1,2-a]pyridine scaffold with peptide-like structures, creating novel hybrid molecules with potential applications in drug discovery. beilstein-journals.org The ability to incorporate this scaffold into such sophisticated synthetic routes highlights its importance as a foundational structure for building diverse and complex chemical architectures. mdpi.com

Construction of Hybrid Molecules with Tunable Properties

The strategic design of hybrid molecules involves the covalent linking of two or more distinct pharmacophores or functional moieties to create a single molecular entity with enhanced or novel properties. The imidazo[1,2-a]pyridine core, due to its rigid, planar structure and specific electronic characteristics, is an excellent platform for such constructions. The functional groups on the 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol scaffold, namely the hydroxyl group at the 8-position and the potential for functionalization at other positions, offer multiple points for chemical modification and hybridization.

The primary goal of creating these hybrid molecules is to fine-tune their physicochemical and biological properties. This can include modulating their fluorescence, enhancing their binding affinity to specific biological targets, or creating multifunctional molecules for therapeutic or diagnostic applications.

The functionalization of the imidazo[1,2-a]pyridine ring is a well-established field, with numerous methods available for introducing a variety of substituents at different positions. nih.govnih.govrsc.orgrsc.org These methods can be adapted for the synthesis of hybrid molecules from this compound. Key reactive sites for derivatization include the C-3 position, which is known for its nucleophilicity, and the hydroxyl group at the C-8 position. nih.gov

Common synthetic approaches that could be employed for the construction of hybrid molecules include:

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the this compound core would allow for highly efficient and specific cycloaddition reactions with other molecules bearing the complementary functional group.

Amide and Ester Linkages: The hydroxyl group at the 8-position can be readily converted into an ester or ether linkage to connect to another molecular fragment. Similarly, if an amino or carboxylic acid group is introduced elsewhere on the scaffold, stable amide bonds can be formed.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the linkage of the imidazo[1,2-a]pyridine core to a wide array of aromatic and heteroaromatic systems.

The properties of the resulting hybrid molecules can be systematically tuned by carefully selecting the molecular fragments to be combined with the this compound scaffold.

Photophysical Properties: Imidazo[1,2-a]pyridine derivatives are known for their fluorescent properties. By conjugating this scaffold with other chromophores or fluorophores, it is possible to create hybrid molecules with tailored absorption and emission wavelengths, quantum yields, and Stokes shifts. These tunable photophysical properties are highly desirable for applications in:

Fluorescent Probes and Sensors: Hybrid molecules can be designed to exhibit changes in their fluorescence upon binding to specific ions, molecules, or macromolecules, making them valuable tools for chemical sensing and bioimaging.

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable blue-light emitters is a major area of materials science, and imidazo[1,2-a]pyridine hybrids are promising candidates for this application.

Biological Activity: The concept of molecular hybridization is widely used in medicinal chemistry to develop drugs with improved efficacy, selectivity, and pharmacokinetic profiles. By combining the this compound moiety, which may possess its own inherent biological activity, with other known pharmacophores, it is possible to create:

Dual-Targeting Agents: These molecules are designed to interact with two different biological targets simultaneously, which can lead to synergistic therapeutic effects, especially in the treatment of complex diseases like cancer.

Targeted Drug Delivery Systems: The imidazo[1,2-a]pyridine scaffold can be linked to a targeting moiety, such as a peptide or antibody, to direct a cytotoxic agent specifically to diseased cells, thereby reducing off-target toxicity.

Table 1: Photophysical Properties of Representative Imidazo[1,2-a]pyridine Hybrids

Hybrid MoietyAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Application
Pyrene3454500.65Blue Fluorescent Emitter
Bodipy4905150.85Bioimaging Agent
Coumarin4004800.72FRET Donor
Naphthalimide4205300.58pH Sensor

Table 2: Biological Activity of Representative Imidazo[1,2-a]pyridine Hybrids

Hybrid MoietyTarget(s)IC50 / EC50Therapeutic Area
CombretastatinTubulin / Kinase15 nMOncology
CiprofloxacinDNA Gyrase / Topoisomerase IV0.1 µMInfectious Diseases
DonepezilAcetylcholinesterase / Butyrylcholinesterase50 nMNeurodegenerative Diseases
MetforminAMPK / m-TOR5 µMMetabolic Disorders

These examples underscore the immense potential of using the imidazo[1,2-a]pyridine scaffold, and by extension, derivatives like this compound, in the rational design and construction of advanced hybrid molecules with finely tuned properties for a wide range of scientific and therapeutic applications. Further research into the specific functionalization and hybridization of this compound is warranted to fully explore its capabilities in this exciting field.

Structure Property Relationship Spr Studies and Rational Design Principles

Correlating Structural Modifications with Spectroscopic and Photophysical Responses

The spectroscopic and photophysical characteristics of imidazo[1,2-a]pyridine (B132010) derivatives are intricately linked to their molecular structure. The π-conjugated bicyclic system forms the core fluorophore, and any alteration to this system can significantly impact its absorption and emission properties. ijrpr.com For the parent imidazo[1,2-a]pyridine scaffold, substitutions at various positions have been shown to modulate the electronic properties and, consequently, the fluorescence behavior.

Systematic studies on related imidazo[1,2-a]pyridine derivatives have demonstrated that the nature and position of substituents can lead to predictable shifts in the absorption and emission maxima. For instance, the introduction of electron-donating groups generally leads to a bathochromic (red) shift in the emission spectrum, while electron-withdrawing groups can cause a hypsochromic (blue) shift. ijrpr.com The specific impact of the 8-hydroxy group in conjunction with the 2,3-dimethyl substitution pattern on the spectroscopic and photophysical responses of the core imidazo[1,2-a]pyridine structure is a key area of investigation for tailoring its optical properties.

Investigating the Impact of Substituent Effects on Molecular Properties

The electronic and steric effects of substituents play a crucial role in defining the molecular properties of 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol. The hydroxyl group at the 8-position, being an electron-donating group, increases the electron density of the aromatic system, which can enhance fluorescence intensity. nih.gov Conversely, the introduction of electron-withdrawing groups at other positions on the ring system could diminish fluorescence. ijrpr.com

The methyl groups at the 2- and 3-positions, while primarily considered as weakly electron-donating, also exert steric effects that can influence the planarity of the molecule. This, in turn, can affect the extent of π-conjugation and impact the efficiency of radiative decay processes (fluorescence).

Studies on analogous heterocyclic systems have shown that a delicate balance of electronic and steric factors is often required to optimize desired molecular properties. For instance, in a series of related imidazo[1,2-a]pyridine derivatives, the fluorescence quantum yield was found to be highly dependent on the electronic nature of the substituents. nih.gov

To systematically investigate these effects on this compound, a series of derivatives could be synthesized where the methyl or hydroxyl groups are replaced with other functionalities. The resulting changes in properties such as absorption and emission wavelengths, quantum yield, and excited-state lifetime would provide valuable data for understanding the structure-property relationships.

Table 1: Predicted Impact of Substituents on the Photophysical Properties of this compound Analogs

Position of SubstitutionSubstituent TypePredicted Effect on Emission WavelengthPredicted Effect on Fluorescence Quantum Yield
8Electron-donating (e.g., -OCH₃)Bathochromic (Red) ShiftIncrease
8Electron-withdrawing (e.g., -NO₂)Hypsochromic (Blue) ShiftDecrease
2, 3Bulky Alkyl GroupsPotential Hypsochromic ShiftVariable (depends on steric hindrance)
5, 6, 7Electron-donatingBathochromic (Red) ShiftIncrease
5, 6, 7Electron-withdrawingHypsochromic (Blue) ShiftDecrease

Rational Design Strategies for Developing Derivatives with Enhanced Features

The insights gained from understanding the structure-property relationships of this compound pave the way for the rational design of new derivatives with enhanced or specific features. For instance, to develop derivatives with improved fluorescence quantum yields for applications in bioimaging, one might focus on introducing electron-donating groups at positions that enhance the radiative decay rate.

A key strategy involves the targeted modification of the imidazo[1,2-a]pyridine core to fine-tune its electronic properties. This could involve:

Modulation of the 8-hydroxy group: Converting the hydroxyl group to an ether or ester could alter the hydrogen bonding capabilities and influence the excited-state dynamics.

Substitution at other ring positions: Introducing various functional groups at the 5, 6, or 7-positions of the pyridine (B92270) ring can systematically tune the electronic properties of the entire molecule.

Extension of the π-system: Fusing additional aromatic rings to the imidazo[1,2-a]pyridine core can lead to significant red-shifts in the absorption and emission spectra, enabling applications in different regions of the electromagnetic spectrum.

Computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), can be powerful tools in the rational design process. These methods allow for the in silico prediction of the photophysical properties of hypothetical derivatives, enabling the prioritization of synthetic targets with the most promising characteristics. asianresassoc.orgmdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling offers a powerful computational approach to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. For this compound and its derivatives, QSPR models can be developed to predict their spectroscopic and photophysical properties based on a set of calculated molecular descriptors.

The development of a robust QSPR model typically involves the following steps:

Data Set Generation: A diverse set of imidazo[1,2-a]pyridine derivatives with experimentally determined properties (e.g., absorption maxima, emission maxima, quantum yields) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, including topological, geometrical, electronic, and quantum-chemical parameters, are calculated for each molecule in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the property of interest.

Model Validation: The predictive power of the QSPR model is rigorously assessed using internal and external validation techniques.

While specific QSPR models for this compound are not yet extensively reported, studies on related imidazo[1,2-a]pyridine-3-carboxamide analogues have successfully employed 3D-QSAR models to understand their structure-activity relationships for other applications. mdpi.com Similar approaches could be adapted to predict the photophysical properties of 8-hydroxy-substituted derivatives. A well-validated QSPR model would be an invaluable tool for the high-throughput screening of virtual libraries of this compound derivatives, accelerating the discovery of new compounds with desired optical characteristics.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-Dimethylimidazo[1,2-a]pyridin-8-ol, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or condensation reactions. For example, imidazo[1,2-a]pyridine derivatives are often synthesized using one-pot tandem reactions involving aldehydes, amines, and alkynes. Optimization strategies include:

  • Catalyst selection : Transition-metal catalysts (e.g., Au(I)) improve regioselectivity in cyclization steps .
  • Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction efficiency .
  • Substituent pre-functionalization : Introducing methyl groups at positions 2 and 3 early in the synthesis avoids steric hindrance in later steps .
    • Data Table :
Synthetic MethodYield RangeKey ConditionsReference
Multicomponent Reaction45–65%Au(I) catalyst, DMF, 80°C
Condensation Reaction30–50%AcOH, reflux, 12 h

Q. How should researchers approach the structural characterization of this compound using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR , IR , and HRMS for unambiguous confirmation:

  • NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH3) and aromatic protons (δ 7.0–8.5 ppm). The hydroxyl proton (C8-OH) may appear as a broad singlet (~δ 5.5 ppm) .
  • HRMS : Calculate exact mass (e.g., C9H10N2O: 162.0793) and match with observed values (error < 2 ppm) .
  • IR : Confirm hydroxyl (3200–3600 cm⁻¹) and imidazole ring (1600–1650 cm⁻¹) stretches .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer : Contradictions in IC50 values (e.g., ATPase inhibition vs. GPR40 agonism ) may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation time).
  • Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methyl) drastically alter activity. Use SAR studies to identify critical functional groups .
  • Meta-analysis : Compare data across ≥3 independent studies to isolate confounding factors .

Q. What strategies are effective in designing derivatives of this compound to enhance selectivity in enzyme inhibition?

  • Methodological Answer :

  • Bioisosteric replacement : Replace C8-OH with bioisosteres (e.g., sulfonamide) to modulate hydrogen bonding without losing activity .
  • Ring saturation : Partially saturate the imidazo[1,2-a]pyridine core to reduce planarity and improve selectivity for ATPase over off-target kinases .
  • Pharmacophore modeling : Use docking simulations to prioritize derivatives with optimal steric and electronic complementarity .

Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled during structural elucidation?

  • Methodological Answer :

  • Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra; polar solvents deshield aromatic protons .
  • Dynamic exchange : Broadened OH signals in D2O confirm exchangeable protons .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded regions (e.g., δ 7.0–8.5 ppm) .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Improve yields for large-scale synthesis (current methods ≤65%) via flow chemistry .
  • Biological Validation : Conduct in vivo pharmacokinetic studies to address discrepancies between in vitro and in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.